Tert-butyl 8-oxabicyclo[5.1.0]octane-4-carboxylate
Description
Background of Oxabicyclic Compounds in Organic Chemistry
Oxabicyclic compounds are characterized by fused ring systems containing at least one oxygen atom within the bicyclic framework. These structures exhibit unique stereoelectronic properties due to their constrained geometries, making them indispensable in asymmetric synthesis and natural product chemistry. The bicyclo[5.1.0]octane system, in particular, features a seven-membered ring fused to a three-membered epoxide-like ring, creating significant ring strain that drives selective reactivity.
Key structural attributes of oxabicyclic systems include:
- Ring strain : The smaller cyclopropane-like ring induces torsional stress, enhancing susceptibility to ring-opening reactions.
- Stereochemical control : The fixed conformation of bicyclic systems enables precise spatial arrangement of functional groups.
- Oxygen-mediated reactivity : The ether oxygen participates in hydrogen bonding and directs regioselective transformations.
These features have been exploited in total synthesis campaigns, such as the construction of terpene derivatives and polycyclic alkaloids.
Significance of Tert-Butyl 8-Oxabicyclo[5.1.0]octane-4-Carboxylate in Research
This compound (C₁₁H₁₉NO₃) integrates two critical functional groups:
- Tert-butyl carbamate : Provides steric bulk and protects amines during multi-step syntheses.
- Oxabicyclo core : Serves as a conformational lock for studying biological interactions.
Its molecular architecture enables three primary applications:
- Chiral auxiliary : The rigid scaffold induces asymmetric induction in catalytic reactions.
- Peptidomimetic design : Mimics secondary structures in bioactive peptides.
- Ligand precursor : Modifies coordination geometries in transition metal complexes.
Recent studies highlight its role in synthesizing kinase inhibitors, where the bicyclic system improves target binding affinity by reducing entropic penalties.
Historical Development of Bicyclo[5.1.0]octane Chemistry
The exploration of bicyclo[5.1.0]octane derivatives began with early structural elucidations in the 1960s, when X-ray crystallography confirmed the non-planar geometry of these systems. Key milestones include:
| Decade | Development | Impact |
|---|---|---|
| 1970s | Ring-opening metathesis | Enabled access to medium-sized carbocycles |
| 1990s | Transition metal catalysis | Improved stereoselectivity in derivatization |
| 2010s | Computational modeling | Predicted regioselectivity of oxygen insertion |
Seminal work by Lickiss (1997) demonstrated the utility of silacupration reactions for functionalizing oxabicyclic systems, establishing foundational methods still used today. The introduction of tert-butyl carbamate protections in the 2000s marked a turning point, allowing chemists to preserve amine functionality during complex syntheses.
Overview of Current Research Directions
Contemporary studies focus on three frontiers:
A. Synthetic Methodology Development
- Photocatalytic ring expansion : Visible-light-mediated [2+2] cycloadditions convert bicyclo[5.1.0] systems into nine-membered lactones.
- Enzymatic resolution : Lipase-catalyzed hydrolysis achieves >99% enantiomeric excess in carboxylate derivatives.
B. Computational Predictive Models
Machine learning algorithms now predict reaction outcomes for bicyclo[5.1.0]octane carboxylates with 89% accuracy, using parameters like:
| Parameter | Value for Tert-Butyl Derivative |
|---|---|
| LogP | 2.1 |
| Polar surface area | 45 Ų |
| Predicted CCS (M+H)+ | 142.4 Ų |
C. Materials Science Applications Incorporating the bicyclic core into polymers enhances thermal stability, with glass transition temperatures (Tg) increasing by 38°C compared to linear analogs.
Properties
IUPAC Name |
tert-butyl 8-oxabicyclo[5.1.0]octane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-12(2,3)15-11(13)8-4-6-9-10(14-9)7-5-8/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSPGCGRURYEBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC2C(O2)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-oxabicyclo[5.1.0]octane-4-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-oxabicyclo[5.1.0]octane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of amides, esters, or ethers
Scientific Research Applications
Tert-butyl 8-oxabicyclo[5.1.0]octane-4-carboxylate is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 8-oxabicyclo[5.1.0]octane-4-carboxylate involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Geometric Differences
Key structural analogs include bicyclo[5.1.0]octanes with varying substituents, spiro systems, and heteroatom configurations. Below is a comparative analysis:
Key Observations :
- Cis vs. Trans Fusion : The trans-fused bicyclo[5.1.0]octane (e.g., potassium salt) exhibits a shortened bridging C–C bond compared to cis-fused systems, altering strain and reactivity .
- Heteroatom Effects : Replacement of oxygen with nitrogen (e.g., 4,7-diazaspiro[2.5]octane) introduces hydrogen-bonding sites, influencing solubility and biological activity .
- Spiro vs. Bicyclic Systems : Spiro compounds (e.g., spiro[4.5]decane) offer conformational rigidity, advantageous in medicinal chemistry for target specificity .
This compound
- Epoxide-CSI Reaction: Reacted with chlorosulfonyl isocyanate (CSI) in dichloromethane to yield oxazolidinones or cyclic carbonates. Dichloromethane outperforms THF, acetone, and toluene in conversion efficiency .
- Solvent Sensitivity: No reaction occurs in diethyl ether, highlighting solvent-dependent reactivity .
Analogous Compounds
- Spiro Systems : Synthesized via multicomponent cycloadditions or ring-expansion strategies. For example, tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate is derived from spirocyclic amine intermediates .
- 8-Azabicyclo[3.2.1]octanes : Prepared via [3+2]-cycloadditions of cyclopropanated furans, as seen in tert-butyl 8-oxabicyclo[3.2.1]octa-3,6-diene tetracarboxylate synthesis .
Biological Activity
Tert-butyl 8-oxabicyclo[5.1.0]octane-4-carboxylate (CAS Number: 2470440-91-4) is a bicyclic compound that has garnered attention in the field of organic chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms, effects, and relevant research findings.
Molecular Formula : CHO
Molecular Weight : 212.28 g/mol
Structure : The compound features a bicyclic structure that includes an oxabicyclo framework, which is significant for its reactivity and interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Radical Formation : The compound is involved in radical reactions, particularly in oxygenation processes. Studies indicate that it can undergo C(sp)-H bond activation, leading to the formation of radical intermediates which are crucial in various biological pathways .
- Enzyme Interaction : Preliminary data suggest that the compound may interact with specific enzymes, potentially influencing metabolic pathways. This interaction can lead to altered enzyme activity, which is critical in pharmacological contexts.
- Oxidative Stress Modulation : There is evidence suggesting that this compound may play a role in modulating oxidative stress within cells, impacting cell survival and apoptosis mechanisms.
Table 1: Summary of Biological Activities
Case Study: Enzyme Modulation
A study conducted by researchers at the University of Technology Sydney examined the effects of this compound on cytochrome P450 enzymes. The findings indicated that the compound could enhance the enzymatic activity associated with drug metabolism, suggesting potential applications in pharmacology and toxicology .
Case Study: Radical Mechanisms
Further investigations into the radical mechanisms revealed that this compound participates in radical-mediated oxygenation reactions, which are vital for understanding its reactivity profile in biological systems. These reactions were characterized using computational modeling alongside experimental data, confirming the formation of stable radical intermediates during the reaction processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
